2,5-Dichlorobenzyl bromide
Overview
Description
2,5-Dichlorobenzyl bromide is a chemical compound with the molecular formula C7H5BrCl2 . It is a white to light yellow crystal powder . It has an average mass of 239.925 Da and a monoisotopic mass of 237.895157 Da .
Synthesis Analysis
This compound may be used in the synthesis of methyl 5- (2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4- (2,5-dichlorobenzyloxy)-2-hydroxybenzoate via chemoselective alkylation of the hydroxyl group of the corresponding ester .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one bromomethyl group attached to it . The IUPAC name for this compound is 2- (bromomethyl)-1,4-dichlorobenzene .Physical and Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It has a molecular weight of 239.92 g/mol . The compound has a complexity of 108 and a topological polar surface area of 0 Ų .Scientific Research Applications
Application in Palladium-Catalyzed Arylation
Research by Jin, Bheeter, and Doucet (2014) explored the use of congested aryl bromides, like 2-bromo-1,3-dichlorobenzene, in palladium-catalyzed direct arylation. This method effectively modifies the regioselectivity of the arylation of 3-substituted thiophene derivatives, favoring carbon C5. The study demonstrates the potential of such compounds in creating diverse arylated products in organic synthesis (Jin, Bheeter, & Doucet, 2014).
Role in Disinfection By-Products Formation
Cowman and Singer (1996) investigated the impact of bromide ions, including those from compounds like 2,5-dichlorobenzyl bromide, on the formation of haloacetic acid species during water chlorination. Their findings highlight the significant influence of bromide ions on disinfection by-products, crucial for understanding water treatment processes (Cowman & Singer, 1996).
Synthesis of Radiosensitizing Agents
Skwarski and Sobolewski (1992) described the synthesis of 2,5-dichlorophenacyl alkylxanthates using 2,5-dichlorophenacyl bromide. This research contributes to the development of potential radiosensitizers, indicating its utility in medical and biochemical research (Skwarski & Sobolewski, 1992).
Photocatalytic Oxidative Bromination
Liu et al. (2022) explored the photocatalytic oxidative benzylic bromination process, which includes compounds like 2,6-dichlorobenzyl bromide. This study underscores the potential of such reactions in green and safe chemical synthesis processes (Liu et al., 2022).
Analysis of Bromide Concentrations
Lepore and Barak (2009) developed a colorimetric method for determining bromide concentrations, essential for environmental and chemical studies. This technique could be used for tracking compounds like this compound in environmental samples (Lepore & Barak, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 2,5-dichlorobenzyl bromide, typically react with nucleophiles, suggesting that the compound’s primary targets could be nucleophilic entities within a biological system .
Mode of Action
The mode of action of this compound involves a reaction mechanism known as nucleophilic substitution. In this process, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon in the this compound molecule . This results in the replacement of the bromine atom with the nucleophile .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution suggests that it could potentially interfere with biochemical pathways involving molecules with nucleophilic characteristics .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDOPTUDWJHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393027 | |
Record name | 2,5-Dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85482-13-9 | |
Record name | 2,5-Dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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